molecular formula C15H16N2O3 B8461179 2-(2-Tert-butylphenoxy)-3-nitropyridine CAS No. 861673-67-8

2-(2-Tert-butylphenoxy)-3-nitropyridine

Cat. No. B8461179
Key on ui cas rn: 861673-67-8
M. Wt: 272.30 g/mol
InChI Key: QSJUPCKYNOFKBT-UHFFFAOYSA-N
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Patent
US08053450B2

Procedure details

1a (7.2 g, 26.5 mmol) was dissolved in a 1:1 mixture of methanol and ethyl acetate (160 mL). Palladium on charcoal (10%, 360 mg, 0.33 mmol) was added, and the mixture was stirred overnight under hydrogen atmosphere. The reaction mixture was filtered over Celite® and concentrated to afford 7.2 g (100%) of 1b as a white powder. [M+H]+=243.3.
Name
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
360 mg
Type
catalyst
Reaction Step Two
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:20]=[CH:19][CH:18]=[CH:17][C:6]=1[O:7][C:8]1[C:13]([N+:14]([O-])=O)=[CH:12][CH:11]=[CH:10][N:9]=1)([CH3:4])([CH3:3])[CH3:2]>CO.C(OCC)(=O)C.[Pd]>[C:1]([C:5]1[CH:20]=[CH:19][CH:18]=[CH:17][C:6]=1[O:7][C:8]1[C:13]([NH2:14])=[CH:12][CH:11]=[CH:10][N:9]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(OC2=NC=CC=C2[N+](=O)[O-])C=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
360 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred overnight under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)C1=C(OC2=NC=CC=C2N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 112.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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